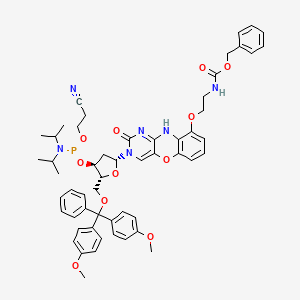![molecular formula C11H18ClF3N2O2 B13449088 Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride](/img/structure/B13449088.png)
Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[410]heptane-2-carboxylate hydrochloride is a complex organic compound known for its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride typically involves multiple steps, including the formation of the bicyclic core and the introduction of functional groups. Common synthetic routes may involve cycloaddition reactions, nucleophilic substitutions, and other organic transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to ensure consistent quality and scalability while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry
In chemistry, Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[410]heptane-2-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe or ligand to study specific biochemical pathways and interactions. Its ability to interact with biological molecules makes it a valuable tool for understanding cellular processes and developing new therapeutic agents.
Medicine
In medicine, Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride may have potential applications as a drug candidate or a precursor for drug development. Its unique structure and reactivity profile make it an attractive target for medicinal chemists.
Industry
In industrial applications, this compound can be used in the development of new materials, catalysts, and other functional products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial applications.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- Tert-butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness
Compared to similar compounds, Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[410]heptane-2-carboxylate hydrochloride is unique due to the presence of the trifluoromethyl group and the specific arrangement of atoms within its bicyclic structure
This detailed article provides a comprehensive overview of Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[410]heptane-2-carboxylate hydrochloride, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H18ClF3N2O2 |
|---|---|
Molecular Weight |
302.72 g/mol |
IUPAC Name |
tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H17F3N2O2.ClH/c1-10(2,3)18-9(17)16-5-4-15-7-6(8(7)16)11(12,13)14;/h6-8,15H,4-5H2,1-3H3;1H |
InChI Key |
GTXULYTYYPKPTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2C1C2C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


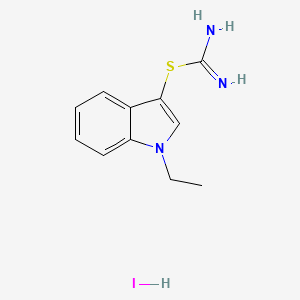
![4-Amino-2-[amino-(methylthio)methylidene]-3-isocyano-4-(methylthio)-3-butenenitrile](/img/structure/B13449013.png)
![2-Phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic Acid](/img/structure/B13449016.png)
![(2R,3S,4R,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13449018.png)
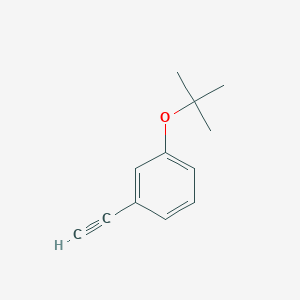
![3-(Oxan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13449026.png)
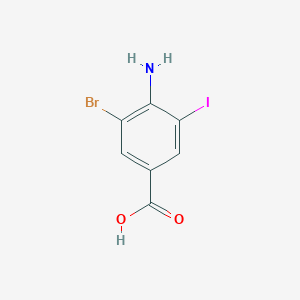
![3-[6-(hydroxymethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13449044.png)
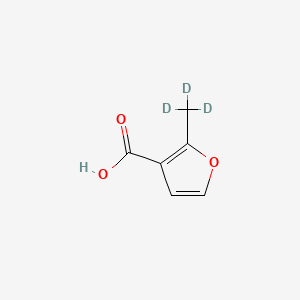


![1-Azabicyclo[3.2.1]octan-4-one hydrochloride](/img/structure/B13449084.png)
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid](/img/structure/B13449089.png)
